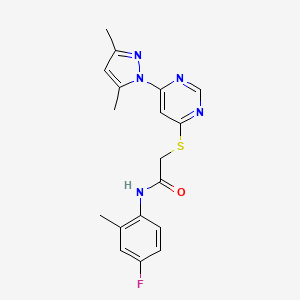![molecular formula C18H26FNO B2804323 8-(Adamantane-1-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane CAS No. 2310127-94-5](/img/structure/B2804323.png)
8-(Adamantane-1-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Adamantane-1-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a unique structure that combines an adamantyl group with a fluorinated azabicyclo[3.2.1]octane scaffold. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a synthetic intermediate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Adamantane-1-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold through asymmetric cycloadditions. For instance, the use of diazo imine-derived cyclic azomethine ylides in the presence of a rhodium (II) complex and chiral Lewis acid binary system can yield optically active 8-azabicyclo[3.2.1]octanes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Adamantane-1-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of adamantyl ketones or carboxylic acids.
Reduction: Formation of adamantyl alcohols.
Substitution: Formation of substituted azabicyclo[3.2.1]octanes.
Wissenschaftliche Forschungsanwendungen
8-(Adamantane-1-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-(Adamantane-1-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated azabicyclo[3.2.1]octane scaffold can mimic the structure of natural ligands, allowing it to bind to receptors and modulate their activity. The adamantyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the core azabicyclo[3.2.1]octane structure and exhibit similar biological activities.
Tropane alkaloids: Natural products with a similar bicyclic structure, known for their pharmacological properties.
Fluorinated analogs: Compounds with fluorine atoms incorporated into their structure, enhancing their metabolic stability and binding affinity.
Uniqueness
8-(Adamantane-1-carbonyl)-3-fluoro-8-azabicyclo[3.2.1]octane is unique due to the combination of the adamantyl group and the fluorinated azabicyclo[3.2.1]octane scaffold. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO/c19-14-6-15-1-2-16(7-14)20(15)17(21)18-8-11-3-12(9-18)5-13(4-11)10-18/h11-16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAANSWIPBXYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C34CC5CC(C3)CC(C5)C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804245.png)

![2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B2804248.png)

![N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2804253.png)
![3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2804254.png)


![methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2804259.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2804260.png)
![2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2804261.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2804262.png)

